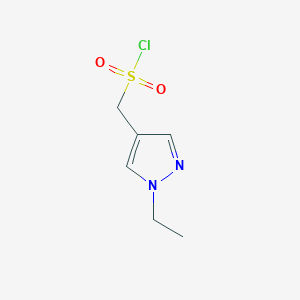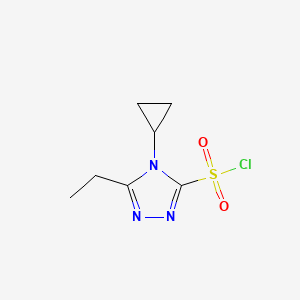
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a sulfonyl chloride group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using various methods, including the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: Triazoles are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form various heterocyclic compounds.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are widely studied for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents
Agrochemicals: Triazoles are used in the development of fungicides and herbicides due to their ability to inhibit fungal growth and other pests.
Materials Science: Triazole-based compounds are explored for their applications in materials science, including the development of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and inhibition of enzyme activity . The triazole ring can also interact with biological receptors through hydrogen bonding and dipole interactions, modulating various biological processes .
Comparison with Similar Compounds
4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent containing a triazole ring.
Itraconazole: Another antifungal agent with a triazole structure.
Voriconazole: A triazole-based antifungal used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C7H10ClN3O2S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
4-cyclopropyl-5-ethyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClN3O2S/c1-2-6-9-10-7(14(8,12)13)11(6)5-3-4-5/h5H,2-4H2,1H3 |
InChI Key |
CGLUPDASAQBRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



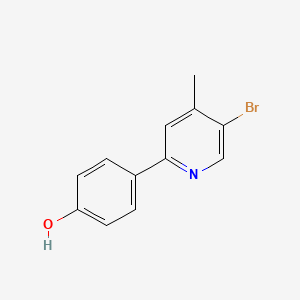
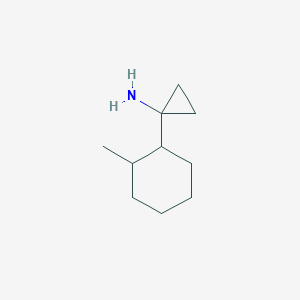
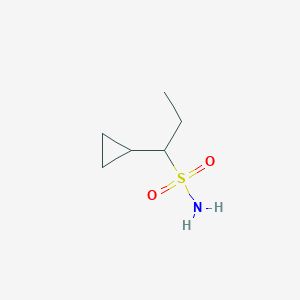
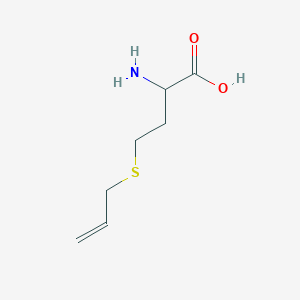
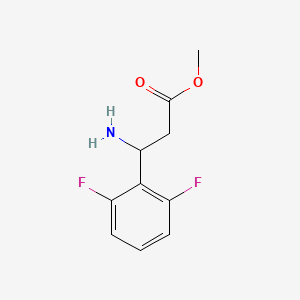
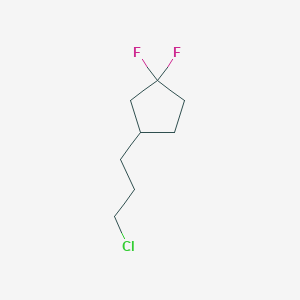
![2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13228196.png)
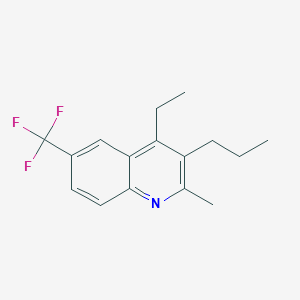
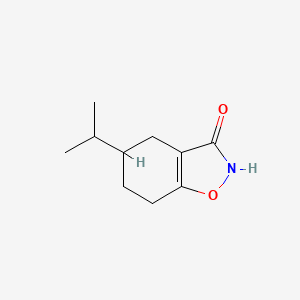

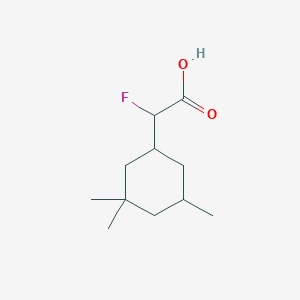
![1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13228238.png)
